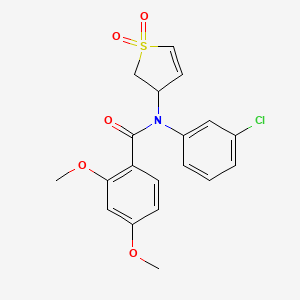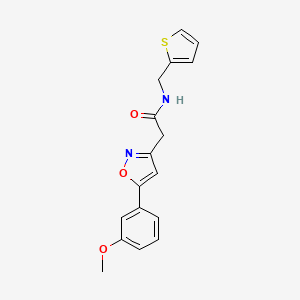
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorosulfonyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate typically involves the chlorosulfonylation of methyl 6-fluorobenzoate. The reaction is carried out by treating methyl 6-fluorobenzoate with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:
Methyl 6-fluorobenzoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)-6-fluorobenzoate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control of reaction parameters, such as temperature and reactant flow rates, leading to higher yields and improved safety. The continuous-flow process also minimizes the risk of side reactions and decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the chlorosulfonyl group.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is the corresponding sulfonamide.
Hydrolysis: The major product is the corresponding sulfonic acid.
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those containing sulfonamide or sulfonate functional groups.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Materials Science: It is used in the preparation of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate: Similar structure with the fluorine atom in a different position, leading to variations in reactivity and applications.
Methyl 2-(chlorosulfonyl)-6-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine, affecting its chemical behavior and applications.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-fluorobenzoate is unique due to the presence of both the chlorosulfonyl and fluorine substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilic and fluorinated functionalities are desired.
Propriétés
IUPAC Name |
methyl 2-chlorosulfonyl-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)7-5(10)3-2-4-6(7)15(9,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQUWXRRINNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120257-01-4 | |
| Record name | methyl 2-(chlorosulfonyl)-6-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2942162.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)
![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)






![4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2942182.png)
